molecular formula C17H32N2O2 B6083140 1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one

1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one

Cat. No.: B6083140
M. Wt: 296.4 g/mol
InChI Key: GDCMTPHQMMCCOO-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one is a complex organic compound that belongs to the class of piperidinones This compound is characterized by a piperidine ring substituted with a cyclohexylmethyl group, a hydroxy group, and a 2-methylpropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclohexylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the piperidinone ring to a piperidine ring.

    Substitution: The amino group can undergo substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted piperidinones, piperidines, and other derivatives with modified functional groups.

Scientific Research Applications

1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylmethyl)-2-methylcyclohexane
  • Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, trans-

Uniqueness

1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-14(2)11-18-13-17(21)9-6-10-19(16(17)20)12-15-7-4-3-5-8-15/h14-15,18,21H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCMTPHQMMCCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1(CCCN(C1=O)CC2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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